

A Comprehensive Technical Guide to the Physicochemical Characteristics of Fmoc-Cys(Trt)-OH

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Compound of Interest

Compound Name: *Fmoc-Cys(Trt)-OH*

Cat. No.: *B557259*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core physicochemical characteristics of N- α -(9-Fluorenylmethoxycarbonyl)-S-trityl-L-cysteine, commonly known as **Fmoc-Cys(Trt)-OH**. This essential protected amino acid is a cornerstone in solid-phase peptide synthesis (SPPS) for the incorporation of cysteine residues. Understanding its properties is critical for optimizing peptide synthesis protocols and ensuring the production of high-quality peptides for research and therapeutic development.

Core Physicochemical Properties

Fmoc-Cys(Trt)-OH is a white to off-white or light yellow crystalline powder.^[1] Its key quantitative physicochemical properties are summarized in the table below, providing a consolidated reference for laboratory applications.

Property	Value	References
Molecular Formula	C ₃₇ H ₃₁ NO ₄ S	[2] [3] [4] [5]
Molecular Weight	585.71 g/mol	[2] [3] [4] [5]
Melting Point	164 - 175 °C	[3]
Typically 170 - 173 °C	[1]	
Appearance	White to off-white/light yellow crystalline powder	[1]
Purity	≥98%	[2] [5]

Solubility Profile

The solubility of **Fmoc-Cys(Trt)-OH** is a critical factor in its handling and application, particularly in the context of solid-phase peptide synthesis where dissolution in appropriate solvents is paramount for efficient coupling reactions. The compound is generally soluble in a range of polar aprotic organic solvents and insoluble in water.

Solvent	Solubility	References
Dimethyl Sulfoxide (DMSO)	30 mg/mL	[2]
100 mg/mL (may require ultrasonication)	[4]	
N,N-Dimethylformamide (DMF)	30 mg/mL	[2]
Chloroform	Soluble	[1]
Dichloromethane (DCM)	Soluble	[1]
Ethyl Acetate	Soluble	[1]
Acetone	Soluble	[1]
Water	Insoluble	[1]

Spectroscopic and Chromatographic Data

Spectroscopic and chromatographic methods are fundamental for the verification of the identity and purity of **Fmoc-Cys(Trt)-OH**.

Technique	Data Summary
¹ H NMR	Spectra available in deuterated chloroform (CDCl ₃). Key resonances are expected for the aromatic protons of the Fmoc and Trityl groups, as well as the characteristic signals for the cysteine backbone. [6]
¹³ C NMR	Spectra would complement ¹ H NMR in confirming the carbon framework of the molecule.
Mass Spectrometry (MS)	Electrospray ionization (ESI) mass spectrometry is commonly used to confirm the molecular weight. The expected [M+H] ⁺ ion would be approximately m/z 586.2.
High-Performance Liquid Chromatography (HPLC)	Purity is typically assessed by reverse-phase HPLC, with reported purities often exceeding 99.0%. [7]

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties of **Fmoc-Cys(Trt)-OH** are provided below. These protocols are designed to be followed in a standard laboratory setting.

Melting Point Determination

Objective: To determine the melting point range of **Fmoc-Cys(Trt)-OH**.

Materials:

- **Fmoc-Cys(Trt)-OH** sample
- Capillary tubes

- Melting point apparatus
- Mortar and pestle

Procedure:

- Ensure the **Fmoc-Cys(Trt)-OH** sample is dry and finely powdered. If necessary, gently grind the sample in a clean, dry mortar and pestle.
- Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the capillary tube on a hard surface.
- Place the capillary tube into the heating block of the melting point apparatus.
- For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.
- For a precise determination, set the heating rate to 1-2 °C/min and start heating from a temperature approximately 10-15 °C below the expected melting point.
- Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).
- Perform the measurement in triplicate to ensure accuracy.

Solubility Determination

Objective: To qualitatively and quantitatively assess the solubility of **Fmoc-Cys(Trt)-OH** in various solvents.

Materials:

- **Fmoc-Cys(Trt)-OH** sample
- A selection of organic solvents (e.g., DMSO, DMF, DCM, Chloroform, Ethyl Acetate, Acetone)
- Deionized water

- Vortex mixer
- Analytical balance
- Small vials or test tubes

Procedure:

- Qualitative Assessment:
 - Weigh approximately 1 mg of **Fmoc-Cys(Trt)-OH** into a series of small, labeled vials.
 - To each vial, add 1 mL of a different solvent.
 - Vortex each vial for 30 seconds.
 - Visually inspect for dissolution. If the solid dissolves completely, it is considered soluble. If it remains as a suspension, it is insoluble.
- Quantitative Assessment (for solvents in which it is soluble):
 - Accurately weigh a known mass of **Fmoc-Cys(Trt)-OH** (e.g., 10 mg) into a vial.
 - Add a small, measured volume of the solvent (e.g., 100 μ L) and vortex.
 - Continue to add small, measured volumes of the solvent, vortexing after each addition, until the solid is completely dissolved.
 - Calculate the solubility in mg/mL. For example, if 10 mg dissolves in a final volume of 0.33 mL, the solubility is approximately 30 mg/mL.
 - For highly soluble compounds, continue adding the solute to a known volume of solvent until saturation is reached (i.e., solid material remains undissolved after thorough mixing).

¹H NMR Spectroscopy

Objective: To obtain a ¹H NMR spectrum of **Fmoc-Cys(Trt)-OH** for structural confirmation.

Materials:

- **Fmoc-Cys(Trt)-OH** sample
- Deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6)
- NMR tube
- NMR spectrometer

Procedure:

- Dissolve 5-10 mg of **Fmoc-Cys(Trt)-OH** in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube.
- Place the NMR tube in the spectrometer's probe.
- Acquire the ^1H NMR spectrum according to the instrument's standard operating procedures. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
- Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak (e.g., CHCl_3 at 7.26 ppm or DMSO at 2.50 ppm).
- Integrate the peaks and analyze the chemical shifts and coupling constants to confirm the structure.

Mass Spectrometry

Objective: To confirm the molecular weight of **Fmoc-Cys(Trt)-OH**.

Materials:

- **Fmoc-Cys(Trt)-OH** sample
- HPLC-grade solvent for dissolution (e.g., acetonitrile or methanol)

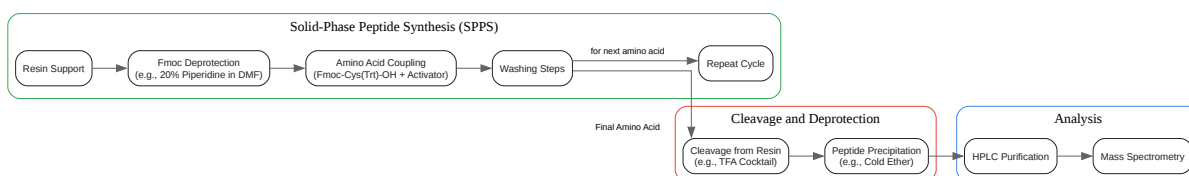
- Mass spectrometer (e.g., ESI-MS)

Procedure:

- Prepare a dilute solution of **Fmoc-Cys(Trt)-OH** (e.g., 0.1 mg/mL) in an appropriate solvent.
- Introduce the sample into the mass spectrometer via direct infusion or through an HPLC system.
- Acquire the mass spectrum in positive ion mode.
- Analyze the spectrum for the presence of the protonated molecular ion $[M+H]^+$ at the expected m/z value (approximately 586.2).
- Isotopic distribution can also be examined to further confirm the elemental composition.

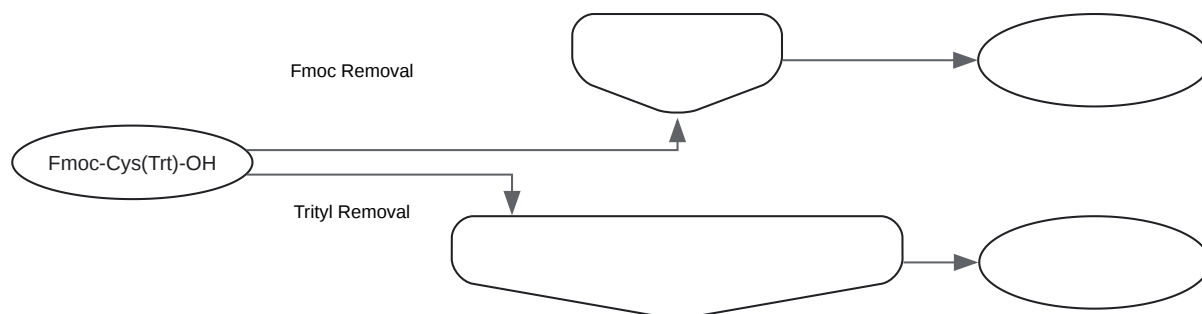
Visualizations

The following diagrams illustrate key relationships and workflows relevant to the use of **Fmoc-Cys(Trt)-OH** in peptide synthesis.



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Caption: General workflow for solid-phase peptide synthesis utilizing **Fmoc-Cys(Trt)-OH**.



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